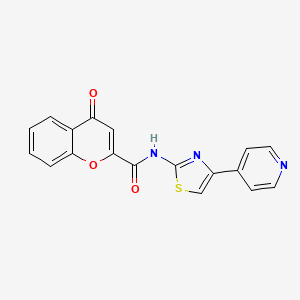
4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is a heterocyclic molecule that contains a chromene ring and a thiazole ring, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of various enzymes, including tyrosine kinase, cyclooxygenase, and topoisomerase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of cyclooxygenase, which is responsible for the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. This compound has been shown to exhibit cytotoxicity towards cancer cells, which is believed to be due to its ability to inhibit tyrosine kinase activity. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide in lab experiments include its potent biological activity, ease of synthesis, and potential for use in various applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide. These include:
1. Further investigation of the mechanism of action and specific targets of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
4. Development of new derivatives of this compound with improved solubility and potency.
5. Investigation of the potential use of this compound in agriculture as a pesticide or herbicide.
6. Investigation of the potential use of this compound in materials science as a component of polymers or coatings.
Conclusion
In conclusion, this compound is a heterocyclic compound with significant potential for use in various applications. This compound has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is by the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 4-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst. The resulting product is then treated with various reagents to obtain the final compound.
Eigenschaften
IUPAC Name |
4-oxo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-14-9-16(24-15-4-2-1-3-12(14)15)17(23)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIJPLNTYUHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
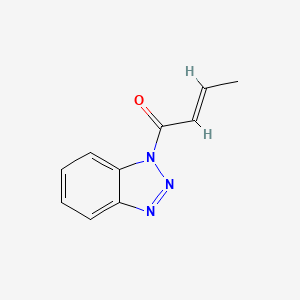
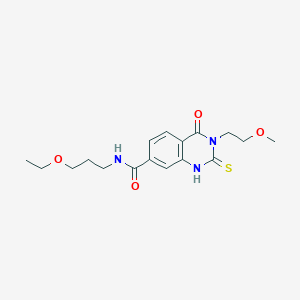
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
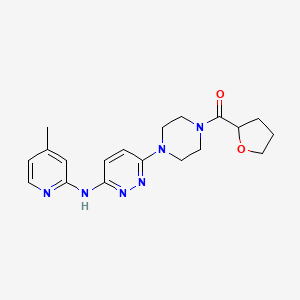
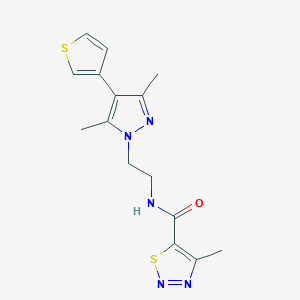
![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)

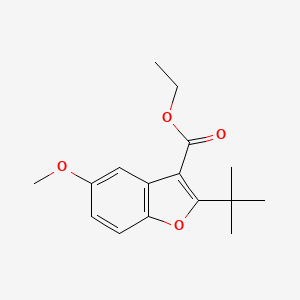
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)